1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c1-30-17-8-6-15(7-9-17)14-25-22(29)20-21(16-10-12-24-13-11-16)28(27-26-20)19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQDHZTLIIBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the 4-Methylbenzyl Group: This step is achieved through an etherification reaction using 4-methylbenzyl chloride and a suitable base.
Amidation: The final step involves the reaction of the intermediate with 3-methylphenylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazepine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazepines or benzyl derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of 1,2,3-triazole carboxamides.
Table 1: Structural Comparison of 1,2,3-Triazole Derivatives
*Note: This compound is a 1,2,4-triazole isomer, but structural similarities in substitution are relevant.
Key Observations:
The methylsulfanyl substituent in the target compound increases lipophilicity, which may improve membrane permeability compared to the pyrazole-containing substituent in .
Heterocyclic Diversity :
- The pyridin-4-yl group in the target compound offers a distinct hydrogen-bonding profile compared to the pyridin-2-yl isomer in due to differences in nitrogen orientation.
- The indazole group in provides additional hydrogen-bonding sites, which could influence target binding specificity.
Structural Flexibility :
- The propyl-pyrazole chain in introduces conformational flexibility, whereas the rigid [4-(methylsulfanyl)phenyl]methyl group in the target compound may restrict rotational freedom, affecting binding entropy.
Research Findings and Methodological Context
- Crystallographic Refinement : SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule structure determination and refinement . For example, the structural analysis of pyrazole oxime esters in and triazole derivatives in would rely on these tools.
- Data Processing : Programs like WinGX and ORTEP facilitate crystal structure visualization and metric analysis, enabling detailed comparisons of molecular geometries .
Table 2: Software Tools for Structural Analysis
Biological Activity
The compound 1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its diverse biological activities. The presence of the chlorophenyl and methylsulfanyl groups contributes to its lipophilicity and potential interactions with biological targets.
Research indicates that triazole derivatives often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as dihydrofolate reductase (DHFR), affecting DNA synthesis and cellular proliferation. Inhibition of DHFR is crucial for the treatment of certain cancers and autoimmune diseases .
- Antimicrobial Activity : Compounds with triazole structures have shown significant antimicrobial properties, making them candidates for treating infections caused by resistant pathogens.
Anticancer Properties
Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one have been shown to inhibit cancer cell growth by targeting specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary results suggest that it may be effective against certain bacterial strains, although further studies are required to confirm these findings.
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting a dose-dependent response.
- Animal Models : In vivo studies using murine models demonstrated that treatment with the compound significantly inhibited tumor growth compared to control groups, highlighting its potential as an anticancer agent.
Q & A
Basic: What synthetic strategies are recommended for synthesizing 1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Triazole Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. For example, react a 2-chlorophenyl-substituted alkyne with an azide precursor under Cu(I) catalysis .
Carboxamide Coupling : Introduce the [4-(methylsulfanyl)phenyl]methylamine moiety via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents) .
Pyridine Incorporation : Attach the pyridin-4-yl group through Suzuki-Miyaura cross-coupling, employing a palladium catalyst and optimized reaction conditions (e.g., 80–100°C in DMF/H₂O) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization to ensure >95% purity .
Advanced: How can reaction conditions be optimized to prevent decomposition of sensitive functional groups (e.g., methylsulfanyl) during synthesis?
Answer:
- Temperature Control : Maintain temperatures below 60°C during steps involving the methylsulfanyl group to minimize oxidative degradation .
- Inert Atmosphere : Use nitrogen/argon purging to prevent oxidation of sulfur-containing moieties .
- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF for steps involving sulfur groups to reduce side reactions .
- Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh₃)₄ instead of PdCl₂) to improve yield and selectivity .
Validation : Confirm structural integrity via LC-MS and ¹H/¹³C NMR, focusing on sulfur-related peaks (δ 2.5–3.5 ppm for methylsulfanyl) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~463.1 Da) .
- FT-IR : Detect amide C=O stretch (~1680 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve atomic positions .
- Refinement : Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters for sulfur and chlorine atoms .
- Software Tools : Visualize hydrogen bonding and π-π stacking interactions using WinGX/ORTEP to analyze crystal packing .
Example : A similar triazole derivative exhibited a dihedral angle of 85° between the chlorophenyl and pyridine rings, influencing its bioactivity .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cell Viability Assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., Hsp90) .
Advanced: How can molecular docking and MD simulations guide SAR studies for this compound?
Answer:
- Docking Workflow :
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and hydrogen bond occupancy .
Outcome : For a related compound, substituent modifications at the pyridine position increased binding affinity by 30% .
Basic: How should stability studies be designed to evaluate the compound under physiological conditions?
Answer:
- Buffer Compatibility : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Light/Temperature Sensitivity : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to assess degradation pathways .
- Analytical Monitoring : Quantify degradation products via HPLC-MS and compare with stability-indicating methods .
Advanced: What strategies address contradictory bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution to identify metabolic instability .
- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., sulfoxide formation from methylsulfanyl) .
- Formulation Adjustments : Encapsulate in liposomes or PEGylate to improve solubility and target engagement .
Basic: How can substituent variations (e.g., methylsulfanyl vs. methoxy) impact SAR?
Answer:
- Electron-Donating vs. Withdrawing Effects : Methylsulfanyl (electron-donating) may enhance membrane permeability, whereas methoxy groups could improve hydrogen bonding .
- Case Study : Replacing methylsulfanyl with methoxy in a triazole analog reduced IC₅₀ against B-Raf by 2-fold due to altered hydrophobic interactions .
Advanced: How to validate analytical methods for quantifying this compound in complex matrices (e.g., serum)?
Answer:
- Method Development :
- Validation Criteria :
- Linearity (R² > 0.999), LOD (≤0.1 µg/mL), LOQ (≤0.5 µg/mL)
- Intra-/inter-day precision (%RSD < 5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
